Trichloroethanol

説明

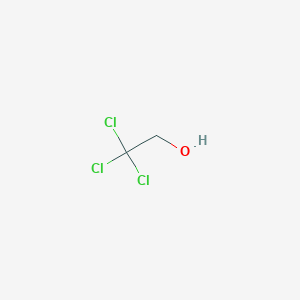

Structure

3D Structure

特性

IUPAC Name |

2,2,2-trichloroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl3O/c3-2(4,5)1-6/h6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWDGTGXUYRARH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021950 | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid with an ethereal odor; mp = 18 deg C; [Merck Index], Liquid | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

83.3 mg/mL at 25 °C | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

1.08 [mmHg] | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

115-20-8 | |

| Record name | Trichloroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloroethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trichloroethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,2-TRICHLOROETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW835AJ62N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19 °C | |

| Record name | 2,2,2-Trichloroethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041796 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Trichloroethanol and its Application in Protein Visualization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloroethanol (TCE), the primary active metabolite of the sedative-hypnotic drug chloral hydrate, exerts its pharmacological effects through the modulation of various protein targets within the central nervous system. This technical guide provides a comprehensive overview of the molecular mechanisms underlying TCE's activity, with a focus on its interactions with ligand-gated ion channels. Furthermore, this document details a distinct application of TCE in the laboratory setting: as a reagent for the rapid, in-gel visualization of proteins. This guide synthesizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the core biological and methodological processes.

Pharmacological Mechanism of Action of this compound

This compound's primary mechanism of action is the positive allosteric modulation of inhibitory Cys-loop ligand-gated ion channels, including GABA-A and glycine receptors. It also interacts with other neuronal and non-neuronal proteins.

Metabolic Activation of Chloral Hydrate

Chloral hydrate is a prodrug that is rapidly metabolized to this compound by alcohol dehydrogenase in the liver.[1][2] This biotransformation is a critical step for its sedative and hypnotic effects.

Interaction with Ligand-Gated Ion Channels

This compound potentiates the function of several key inhibitory neurotransmitter receptors, leading to increased neuronal inhibition and subsequent sedation.[1]

-

GABA-A Receptors : TCE enhances the effects of GABA by binding to an allosteric site on the GABA-A receptor, increasing the influx of chloride ions and hyperpolarizing the neuron.[1][3][4][5] This potentiation of GABAergic transmission is a primary contributor to its anesthetic effects.[5] Specific mutations in the transmembrane domains of GABA-A receptor subunits can abolish this positive modulation.[3]

-

Glycine Receptors : Similar to its action on GABA-A receptors, TCE potentiates glycine-activated chloride currents.[3] This modulation is dependent on specific amino acid residues within the receptor's transmembrane domains.[3] The presence of the β subunit in heteromeric α2β glycine receptors appears to be crucial for sensitivity to this compound.[6]

-

5-HT3 Receptors : this compound enhances the function of 5-HT3 receptors, which are cation-selective ligand-gated ion channels.[7][8] This interaction can lead to an increase in the probability of channel opening.[8] At higher concentrations, it may also cause channel blockade.[7]

-

NMDA Receptors : this compound inhibits the function of NMDA receptors, with an IC50 of 7.3 mM for GluN1/GluN2A receptors.[9]

Other Protein Interactions

-

Alcohol Dehydrogenase (ADH) : this compound acts as a competitive inhibitor of liver alcohol dehydrogenase, the enzyme responsible for its own synthesis from chloral hydrate.[10][11] This feedback inhibition can affect the metabolism of ethanol.[10]

-

Serum Albumin : TCE binds to serum albumin, inducing a conformational change in the protein.[12] This interaction is demonstrated by the quenching of tryptophan fluorescence and a blue-shift in the fluorescence emission spectrum.[12]

-

Voltage-Gated Sodium Channels : this compound inhibits tetrodotoxin-resistant (TTX-R) Na+ channels in nociceptive neurons, which may contribute to the analgesic properties of chloral hydrate.[13][14] It decreases the peak amplitude of the transient current and more potently inhibits the persistent current component.[13][14]

-

Potassium Channels : TCE is an agonist for the TREK-1 and TRAAK K2P potassium channels.[15]

Quantitative Data Summary

The following tables summarize the quantitative parameters of this compound's interactions with various protein targets.

Table 1: Inhibition and Binding Constants

| Protein Target | Organism/System | Parameter | Value | Reference(s) |

| Liver Alcohol Dehydrogenase | Mouse | Ki (competitive inhibition) | 2.7 x 10-5 M | [10] |

| Bovine Serum Albumin | In vitro | KD | 3.3 ± 0.3 mmol/l | [12] |

Table 2: Ion Channel Modulation

| Protein Target | Cell Type | Parameter | Value | Reference(s) |

| NMDA Receptor (GluN1/GluN2A) | HEK 293 cells | IC50 | 7.3 mM | [9] |

| Transient TTX-R Na+ Current | Rat Trigeminal Ganglion Neurons | IC50 | 18.4 ± 1.1 mM | [13] |

| Persistent TTX-R Na+ Current | Rat Trigeminal Ganglion Neurons | IC50 | 3.3 ± 0.4 mM | [13] |

| GABA-A Receptor | Mouse Hippocampal Neurons | EC50 (for potentiation of GABA current) | 3.0 ± 1.4 mM | [4] |

| 5-HT3 Receptor (dopamine-activated) | NCB-20 Neuroblastoma Cells | Potentiation | 567 ± 43% | [8] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through channels in the cell membrane, providing direct evidence of TCE's effect on receptor function.[3][4][5][8][13]

Methodology Outline:

-

Cell Preparation : Acutely isolated neurons (e.g., from rat trigeminal ganglion or mouse hippocampus) or cultured cell lines (e.g., HEK 293) expressing the receptor of interest are used.[3][4][13]

-

Recording : A glass micropipette filled with an internal solution is sealed onto the surface of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp : The cell membrane potential is held at a constant value (e.g., -40 mV) by a feedback amplifier.[5]

-

Agonist and TCE Application : A submaximal concentration of the natural agonist (e.g., GABA, glycine) is applied to elicit a baseline current. This compound is then co-applied with the agonist to observe any modulation of the current.[3][4]

-

Data Analysis : Changes in the amplitude, kinetics (e.g., activation, inactivation, deactivation), and total charge transfer of the ion currents are measured and analyzed to determine the effect of TCE.[5][13]

Tryptophan Fluorescence Quenching

This spectroscopic method is used to study the binding of a ligand (quencher) to a protein by observing changes in the protein's intrinsic tryptophan fluorescence.[12]

Methodology Outline:

-

Protein Solution : A solution of the protein of interest (e.g., bovine serum albumin) at a known concentration is prepared in a suitable buffer.[12]

-

Fluorescence Measurement : The baseline fluorescence emission spectrum of the protein is recorded using a spectrofluorometer, with an excitation wavelength typically around 295 nm to selectively excite tryptophan residues.

-

Titration : Aliquots of a concentrated this compound solution are incrementally added to the protein solution.

-

Spectrum Recording : After each addition of TCE, the fluorescence emission spectrum is recorded.

-

Data Analysis : The decrease (quenching) in fluorescence intensity at the emission maximum is plotted against the concentration of TCE. The data is then fitted to a binding equation to determine the dissociation constant (KD).[12] A shift in the wavelength of maximum emission can indicate a change in the tryptophan's local environment, suggesting a protein conformational change.[12]

This compound for Protein Visualization in Gels

Separate from its pharmacological role, TCE is utilized as a tool for rapid and stain-free visualization of proteins in polyacrylamide gels.[16][17][18][19]

Mechanism of Visualization

The method is based on a UV-induced photoreaction between this compound and the indole ring of tryptophan residues within the proteins.[17][19] This covalent modification generates a fluorophore that emits visible blue-green light (around 500 nm) when excited by UV light, allowing for immediate visualization of protein bands after electrophoresis without the need for staining and destaining steps.[17][18] This technique is compatible with downstream applications such as mass spectrometry and Western blotting.[16][20]

Protocol for In-Gel Visualization

-

Gel Preparation : Add 2,2,2-trichloroethanol to the acrylamide/bis-acrylamide solution before polymerization to a final concentration of 0.5% (v/v).

-

Electrophoresis : Perform SDS-PAGE as standard.

-

Visualization : Immediately after electrophoresis, place the gel on a standard UV transilluminator.

-

Imaging : Expose the gel to UV light for 1-5 minutes to activate the fluorophore and image the fluorescent protein bands using a gel documentation system.[17][18]

Conclusion

This compound is a multifaceted compound with a well-defined pharmacological profile and a practical application in protein biochemistry. Its primary mechanism of action involves the positive allosteric modulation of key inhibitory ligand-gated ion channels, making it a valuable tool for studying neuronal inhibition. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers investigating its effects. Additionally, its use as a rapid, stain-free protein visualization agent offers an efficient alternative to traditional methods. A thorough understanding of these dual roles is essential for professionals in neuroscience, pharmacology, and drug development.

References

- 1. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]

- 2. scispace.com [scispace.com]

- 3. This compound modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound potentiates synaptic transmission mediated by gamma-aminobutyric acidA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulatory Actions of the Glycine Receptor β Subunit on the Positive Allosteric Modulation of Ethanol in α2 Containing Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alcohol effects on the 5-HT3 ligand-gated ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethanol and this compound alter gating of 5-HT3 receptor-channels in NCB-20 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential actions of ethanol and this compound at sites in the M3 and M4 domains of the NMDA receptor GluN2A (NR2A) subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of alcohol dehydrogenase by chloral hydrate and this compound: possible role in the chloral hydrate-ethanol interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chloral hydrate enhances ethanol-induced inhibition of methanol oxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. This compound, an active metabolite of chloral hydrate, modulates tetrodotoxin-resistant Na+ channels in rat nociceptive neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, an active metabolite of chloral hydrate, modulates tetrodotoxin-resistant Na+ channels in rat nociceptive neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Identification of this compound visualized proteins from two-dimensional polyacrylamide gels by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluorescent Protein Visualization Immediately After Gel Electrophoresis Using an In-Gel this compound Photoreaction with Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluorescent Protein Visualization Immediately After Gel Electrophoresis Using an In-Gel this compound Photoreaction with Tryptophan | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Trichloroethanol UV Activation of Tryptophan Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of trichloroethanol (TCE) in the ultraviolet (UV) light-dependent activation of tryptophan fluorescence. This technique has emerged as a rapid and effective method for protein visualization, quantification, and analysis, offering a "stain-free" alternative to traditional methods. Detailed experimental protocols, quantitative data, and diagrammatic representations of the underlying processes are presented to facilitate its implementation in various research and development settings.

Core Principles: The Photochemical Reaction of this compound and Tryptophan

The foundation of this technique lies in a specific photochemical reaction between 2,2,2-trichloroethanol (TCE) and the indole side chain of tryptophan residues within a protein.[1][2] Under native conditions, this reaction is initiated when tryptophan is excited by UV irradiation.[1] This excited state of tryptophan reacts with TCE, resulting in a covalent modification of the indole ring.[2][3][4] While the precise structure of the final photoproduct has not been definitively elucidated, the reaction leads to a significant alteration of the fluorophore's spectroscopic properties.[1] Some evidence suggests the addition of a formyl group to the indole ring. The native fluorescence of tryptophan, which typically emits at around 350 nm, diminishes, while a new, strong, blue-green fluorescence emerges with an emission maximum between 450 nm and 500 nm.[3][5][6][7][8] This red-shifted emission is readily detectable using standard laboratory equipment, such as UV transilluminators. While the reaction is highly selective for tryptophan, some reactivity with tyrosine residues has also been reported.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the this compound-activated tryptophan fluorescence technique.

Table 1: Spectroscopic Properties

| Parameter | Unmodified Tryptophan | TCE-Modified Tryptophan | Reference(s) |

| Excitation Maximum | ~280 nm | ~310 nm | [3][9] |

| Emission Maximum | ~350 nm | ~450 - 500 nm | [3][5][6][7][8] |

| Fluorescence Lifetime (in solution) | Biexponential decay (~0.5 ns and ~3.1 ns) | Data not available | [10] |

| Quantum Yield (in water) | ~0.12 - 0.20 | Data not available | [10][11] |

Table 2: Typical Experimental Parameters and Detection Limits

| Application | TCE Concentration | UV Wavelength | UV Exposure Time | Detection Limit | Reference(s) |

| In-Gel Protein Visualization | 0.5% (v/v) in polyacrylamide gel | ~300 nm | 1 - 5 minutes | ~0.2 µg of protein | [12][13][14] |

| Protein Crystal Identification | 25 mM in crystallization drop | Not specified | ~5 minutes | Not applicable | [5] |

| Microplate Protein Quantification | 0.5% (v/v) in assay solution | Not specified | 15 minutes | 10.5 µg (100 µL assay) | [2][3] |

Experimental Protocols

This section provides detailed methodologies for the most common applications of TCE-activated tryptophan fluorescence.

In-Gel Protein Visualization (Stain-Free SDS-PAGE)

This protocol describes the incorporation of TCE into polyacrylamide gels for the rapid, stain-free visualization of proteins following electrophoresis.

Materials:

-

Acrylamide/bis-acrylamide solution

-

Tris-HCl buffers for resolving and stacking gels

-

Sodium dodecyl sulfate (SDS)

-

2,2,2-Trichloroethanol (TCE)

-

Ammonium persulfate (APS)

-

Tetramethylethylenediamine (TEMED)

-

Electrophoresis apparatus and power supply

-

UV transilluminator (~300 nm)

-

Gel imaging system

Procedure:

-

Gel Preparation:

-

Prepare the resolving gel solution according to a standard Laemmli protocol.

-

Just before adding APS and TEMED, add TCE to the resolving gel solution to a final concentration of 0.5% (v/v).[14] For example, add 50 µL of TCE to 10 mL of resolving gel solution.

-

Mix the solution thoroughly but gently to avoid introducing air bubbles.

-

Add fresh 10% APS and TEMED to initiate polymerization. Pour the resolving gel and overlay with isopropanol or water.

-

After polymerization, pour off the overlay and cast the stacking gel (without TCE) as usual.

-

-

Electrophoresis:

-

Assemble the gel in the electrophoresis apparatus.

-

Load protein samples and molecular weight markers.

-

Run the gel according to standard procedures until the dye front reaches the bottom.

-

-

Fluorescence Activation and Imaging:

-

After electrophoresis, carefully remove the gel from the cassette.

-

Place the gel directly on a UV transilluminator with a wavelength of approximately 300 nm.[12]

-

Expose the gel to UV light for 1 to 5 minutes.[14] The protein bands will become fluorescent during this time.

-

Capture the fluorescent image using a gel documentation system. The fluorescent signal is stable for a considerable time, but prolonged UV exposure can lead to signal decay.

-

Enhancement of Protein Crystal Fluorescence

This method is useful for identifying protein crystals and distinguishing them from salt crystals in crystallization trials.

Materials:

-

Protein crystallization drops containing crystals

-

100 mM TCE stock solution in the precipitant solution used for crystallization

-

UV light source (e.g., a UV microscope)

Procedure:

-

TCE Addition:

-

To a crystallization drop, carefully add the 100 mM TCE stock solution in a 1:3 ratio (TCE solution:drop volume) to achieve a final TCE concentration of approximately 25 mM.[5]

-

-

UV Activation:

-

Place the crystallization plate under a UV light source.

-

Illuminate the drop containing the crystals with UV light for approximately 5 minutes.[5]

-

-

Visualization:

-

Observe the drop under the UV microscope. Protein crystals will exhibit enhanced fluorescence, making them easily distinguishable from non-fluorescent salt crystals.

-

Microplate-Based Protein Quantification Assay

This protocol outlines a rapid and sensitive method for quantifying protein concentration in solution.

Materials:

-

Protein samples and standards (e.g., Bovine Serum Albumin)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

0.5% (v/v) TCE in the assay buffer

-

UV-transparent microplate

-

Microplate reader with fluorescence capabilities

Procedure:

-

Sample Preparation:

-

Prepare a series of protein standards of known concentrations in the assay buffer.

-

Prepare dilutions of the unknown protein samples in the same buffer.

-

-

Assay Setup:

-

In a UV-transparent microplate, add a specific volume of each protein standard and unknown sample to individual wells.

-

Add an equal volume of 0.5% (v/v) TCE solution to each well.[3]

-

-

UV Activation:

-

Place the microplate in a UV light source or a microplate reader with a UV irradiation function.

-

Expose the plate to UV light for 15 minutes.[3]

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Generate a standard curve by plotting the fluorescence intensity of the standards against their known concentrations.

-

Determine the concentration of the unknown samples by interpolating their fluorescence intensity on the standard curve.

-

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes involved in TCE-activated tryptophan fluorescence.

Caption: Workflow for in-gel protein visualization using TCE.

Caption: Simplified diagram of the TCE-tryptophan photoreaction.

Conclusion

The use of this compound for the UV activation of tryptophan fluorescence offers a powerful and versatile tool for protein analysis. Its speed, sensitivity, and compatibility with downstream applications like Western blotting make it an attractive alternative to traditional staining methods. By understanding the underlying photochemical principles and following optimized protocols, researchers can effectively leverage this technique for a wide range of applications in molecular biology, biochemistry, and drug development.

References

- 1. Selective photochemical modification by this compound of tryptophan residues in proteins with a high tyrosine-to-tryptophan ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein quantification and visualization via ultraviolet-dependent labeling with 2,2,2-trichloroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Improved protein-crystal identification by using 2,2,2-trichloroethanol as a fluorescence enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescent Protein Visualization Immediately After Gel Electrophoresis Using an In-Gel this compound Photoreaction with Tryptophan | Springer Nature Experiments [experiments.springernature.com]

- 7. Fluorescent Protein Visualization Immediately After Gel Electrophoresis Using an In-Gel this compound Photoreaction with Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protein quantification and visualization via ultraviolet-dependent labeling with 2,2,2-trichloroethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. omlc.org [omlc.org]

- 12. Visible fluorescent detection of proteins in polyacrylamide gels without staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ehu.eus [ehu.eus]

- 14. researchgate.net [researchgate.net]

The Evolution of Protein Visualization: A Technical Guide to Trichloroethanol in SDS-PAGE

For Researchers, Scientists, and Drug Development Professionals

The visualization of proteins following sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a cornerstone of molecular biology and proteomics. For decades, researchers relied on traditional staining methods like Coomassie Brilliant Blue and silver staining. However, the advent of trichloroethanol-based "stain-free" technology has revolutionized this process, offering a rapid, efficient, and quantitative alternative. This in-depth technical guide explores the history, mechanism, and practical application of this compound in SDS-PAGE, providing researchers with the knowledge to harness this powerful technique.

From Tedious Staining to Instant Visualization: A Historical Perspective

The use of this compound for protein visualization emerged from the need to overcome the limitations of conventional staining methods. Traditional techniques, while effective, are often time-consuming, involving multiple steps of fixing, staining, and destaining that can take hours to complete.[1] Furthermore, these methods can introduce variability and may not be compatible with downstream applications such as mass spectrometry.

The principle of using trihalo compounds for protein detection was explored in the early 2000s, but it was not until around 2010 that stain-free technology was commercialized and gained widespread adoption.[1] The core innovation lies in the incorporation of 2,2,2-trichloroethanol directly into the polyacrylamide gel matrix during casting.[2] This simple addition allows for the direct visualization of proteins within the gel immediately after electrophoresis, eliminating the need for any subsequent staining or destaining steps.[3][4]

The Chemistry of Light: Mechanism of this compound-Induced Fluorescence

The ability to visualize proteins with this compound is based on a UV-light-induced photochemical reaction between this compound and the tryptophan residues within the proteins.[3][5] When the gel is exposed to UV light, typically at a wavelength of around 300 nm, the indole ring of tryptophan undergoes a covalent modification by this compound.[6][7] This reaction results in the formation of a fluorescent adduct that emits a blue-green fluorescence at approximately 500 nm, allowing for the visualization of the protein bands.[3][5] While the primary reaction is with tryptophan, some evidence suggests that tyrosine residues may also be modified to a lesser extent.[6] The resulting covalent modification adds a 58 Da moiety to the tryptophan residue but has been shown to be minimal enough not to interfere with downstream applications like Western blotting or mass spectrometry.

This photochemical reaction is highly specific and occurs rapidly, typically within minutes of UV exposure. The intensity of the fluorescence is directly proportional to the amount of protein and its tryptophan content, providing a basis for quantitative analysis.

Quantitative Comparison of Protein Visualization Methods

This compound-based visualization offers a compelling alternative to traditional methods, particularly in terms of speed and quantitation. The following table summarizes the key quantitative parameters of this compound compared to Coomassie Brilliant Blue and silver staining.

| Feature | This compound (Stain-Free) | Coomassie Brilliant Blue (R-250) | Silver Staining |

| Limit of Detection (LOD) | 8 - 28 ng[2] | ~100 ng[8] | 0.2 - 5 ng[9][10] |

| Linear Dynamic Range | 0.2 - 2 µg[11] | Wide, but less sensitive | Narrow[8][12] |

| Time to Visualization | < 5 minutes[3][4] | Hours (including destaining)[9] | ~5 hours[9] |

| Compatibility with Mass Spectrometry | Yes | Yes | Limited (protocol dependent)[8] |

| Quantitative Reproducibility | High | Moderate (destaining variability)[8] | Low[8] |

Experimental Protocols

Protocol 1: In-Gel this compound Visualization

This protocol describes the standard method for incorporating this compound into hand-cast polyacrylamide gels for stain-free visualization.

Materials:

-

Acrylamide/bis-acrylamide solution

-

Tris-HCl buffer

-

Sodium Dodecyl Sulfate (SDS)

-

2,2,2-Trichloroethanol (TCE)

-

Ammonium persulfate (APS)

-

Tetramethylethylenediamine (TEMED)

-

Protein sample with Laemmli buffer

-

SDS-PAGE running buffer

Procedure:

-

Gel Preparation:

-

Assemble the gel casting apparatus.

-

Prepare the resolving gel solution according to your desired acrylamide percentage.

-

Just before adding APS and TEMED, add 2,2,2-trichloroethanol to the resolving gel solution to a final concentration of 0.5% (v/v).[13] Mix gently.

-

Add APS and TEMED to initiate polymerization.

-

Pour the resolving gel and overlay with water or isopropanol. Allow it to polymerize completely.

-

Prepare the stacking gel solution (without this compound).

-

Pour the stacking gel and insert the comb. Allow it to polymerize.

-

-

Electrophoresis:

-

Assemble the gel in the electrophoresis tank and fill with running buffer.

-

Load your protein samples and molecular weight markers.

-

Run the gel at the desired voltage until the dye front reaches the bottom.

-

-

Visualization:

-

After electrophoresis, carefully remove the gel from the casting plates.

-

Place the gel directly on a UV transilluminator (300 nm).

-

Expose the gel to UV light for 2-5 minutes.[13] The protein bands will become visible as fluorescent blue-green bands.

-

Image the gel using a gel documentation system equipped with a UV light source and the appropriate filter.

-

Protocol 2: Pre-Electrophoresis Labeling with this compound

This alternative method involves labeling the protein sample with this compound before electrophoresis.

Materials:

-

Protein solution

-

TCE Ultra Reagent (e.g., 5% (v/v) TCE in PBS)

-

2X Laemmli Sample Buffer

-

UV light source (e.g., UV crosslinker or transilluminator)

Procedure:

-

Sample Labeling:

-

Sample Preparation for Electrophoresis:

-

Electrophoresis and Visualization:

-

Load the labeled sample onto a standard polyacrylamide gel (without this compound).

-

Run the electrophoresis as usual.

-

After the run, place the gel on a UV transilluminator to visualize the fluorescent protein bands.

-

Visualizing the Process: Diagrams and Workflows

Photochemical Reaction of this compound with Tryptophan

The following diagram illustrates the key steps in the UV-induced reaction that renders proteins fluorescent.

References

- 1. cris.bgu.ac.il [cris.bgu.ac.il]

- 2. bio-rad.com [bio-rad.com]

- 3. Fluorescent Protein Visualization Immediately After Gel Electrophoresis Using an In-Gel this compound Photoreaction with Tryptophan | Springer Nature Experiments [experiments.springernature.com]

- 4. Protein quantification and visualization via ultraviolet-dependent labeling with 2,2,2-trichloroethanol. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Fluorescent Protein Visualization Immediately After Gel Electrophoresis Using an In-Gel this compound Photoreaction with Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein quantification and visualization via ultraviolet-dependent labeling with 2,2,2-trichloroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein quantification and visualization via ultraviolet-dependent labeling with 2,2,2-trichloroethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. med.upenn.edu [med.upenn.edu]

- 10. kendricklabs.com [kendricklabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ehu.eus [ehu.eus]

trichloroethanol as a metabolite of chloral hydrate in research

An In-depth Technical Guide on Trichloroethanol as a Metabolite of Chloral Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloral hydrate, a sedative and hypnotic agent first synthesized in 1832, has a long history of clinical use, particularly for procedural sedation in pediatric patients.[1][2][3] Its pharmacological activity is primarily attributed not to the parent compound itself, but to its rapid biotransformation into the active metabolite, 2,2,2-trichloroethanol (TCE).[4][5] Understanding the metabolic pathway, pharmacokinetics, and mechanism of action of this compound is critical for its safe and effective use, and for research into sedative-hypnotic drugs. This guide provides a comprehensive technical overview of this compound's role as the key metabolite of chloral hydrate, presenting quantitative data, detailed experimental protocols, and visualizations of core pathways and workflows.

Metabolism of Chloral Hydrate

Upon oral administration, chloral hydrate is rapidly absorbed and metabolized by hepatocytes and erythrocytes.[2][3][6] The metabolic cascade involves two primary competing pathways: reduction to this compound and oxidation to trichloroacetic acid (TCA).

-

Reduction to this compound (TCE): The principal pathway responsible for the sedative-hypnotic effects involves the reduction of chloral hydrate to this compound. This reaction is primarily catalyzed by NADH-dependent alcohol dehydrogenase (ADH).[4][6]

-

Oxidation to Trichloroacetic Acid (TCA): A smaller fraction of chloral hydrate is oxidized to trichloroacetic acid, an inactive metabolite with a much longer half-life.[7][8]

-

Further Metabolism of TCE: this compound subsequently undergoes Phase II metabolism, where it is conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form this compound glucuronide (TCE-G).[1][6][7] This water-soluble conjugate is then readily excreted by the kidneys.[2][7] Enterohepatic recirculation of TCE-G has been observed, which can influence the terminal elimination phase of its metabolites.[7][9]

The enzyme Cytochrome P450 2E1 (CYP2E1) is also implicated in the metabolism of chlorinated hydrocarbons and can play a role in the biotransformation of trichloroethylene to chloral hydrate.[7][10][11]

Pharmacodynamics and Mechanism of Action

The sedative and hypnotic properties of chloral hydrate are mediated by this compound.[1][12] TCE acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][4]

By binding to a site on the GABA-A receptor, distinct from the GABA binding site itself, this compound enhances the effect of GABA.[4][13] This potentiation increases the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane. This increased inhibition makes the neuron less likely to fire an action potential, resulting in central nervous system depression, manifesting as sedation and hypnosis.[4] The mechanism is similar to that of barbiturates and benzodiazepines, though they act at different sites on the receptor complex.[12]

Recent research also suggests that this compound may exert analgesic effects by inhibiting tetrodotoxin-resistant (TTX-R) sodium channels in nociceptive neurons, thereby reducing neuronal excitability.[3]

Pharmacokinetics of this compound

Chloral hydrate itself has a very short half-life, often becoming undetectable within minutes to an hour after administration.[2][8][14] Therefore, the pharmacokinetics of its active metabolite, this compound, are considered the most relevant parameter for assessing its bioavailability and clinical effects.[14] Peak plasma concentrations of this compound are typically reached within 0.25 to 1 hour after oral chloral hydrate administration.[4][8]

Data Presentation

Table 1: Pharmacokinetic Parameters of Chloral Hydrate Metabolites in Humans

| Parameter | This compound (TCE) | This compound Glucuronide (TCE-G) | Trichloroacetic Acid (TCA) | Species | Dosing & Route | Reference |

|---|---|---|---|---|---|---|

| Terminal Half-life (t½) | 8 - 13 hours | 6.7 hours (average) | 4 - 5 days | Human | Oral | [1][5][7] |

| 9.3 - 10.2 hours | - | 89 - 94 hours | Human | 250-500 mg Oral | [14] | |

| Time to Peak (Tmax) | 20 - 60 minutes | 20 - 60 minutes | - | Human | 15 mg/kg Oral | [5] |

| 0.67 - 2.38 hours | - | - | Human | 250-500 mg Oral | [14] |

| Peak Concentration (Cmax) | 3241 - 6131 ng/mL | - | - | Human | 250-500 mg Oral |[14] |

Table 2: Comparative Pharmacokinetics in Animal Models

| Parameter | Value | Species | Dosing & Route | Reference |

|---|---|---|---|---|

| Chloral Hydrate t½ | 5 - 24 minutes | B6C3F1 Mouse | 67.8 - 2034 µmol/kg IV | [15] |

| ~5 - 20 minutes | Rat | IV | [7] | |

| TCE & TCE-G t½ | 0.2 - 0.7 hours | B6C3F1 Mouse | 67.8 - 2034 µmol/kg IV | [15] |

| Significantly greater in rats vs. mice | Rat vs. Mouse | Gavage | [8] | |

| TCA Elimination | Rate increased after multiple doses | Mouse | Gavage | [8] |

| | No change after multiple doses | Rat | Gavage |[8] |

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies and clinical monitoring. Gas chromatography is the most common analytical method.[16][17]

Protocol: Determination of this compound in Blood/Urine by GC-ECD

This protocol is a generalized summary based on established methodologies.[18][19][20]

1. Objective: To quantify the concentration of free this compound in blood plasma or urine samples.

2. Materials & Reagents:

-

Biological sample (plasma or urine)

-

Internal Standard (IS) solution (e.g., 2,2,2-trichloro-1-propanol in ethanol)

-

Deactivating agent (for CH analysis): 20% lead acetate[21]

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph equipped with an Electron Capture Detector (GC-ECD)

-

Appropriate GC column (e.g., capillary column suitable for polar compounds)

3. Sample Preparation & Extraction:

-

Pipette a known volume (e.g., 100 µL) of the biological sample (plasma or urine) into a microcentrifuge tube.

-

Add a precise volume of the internal standard solution. The IS is crucial for correcting variations in extraction efficiency and injection volume.

-

For blood samples, a protein precipitation step with a solvent like acetonitrile may be included, followed by centrifugation.

-

Add the extraction solvent (e.g., 500 µL of isooctane).

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of this compound into the organic phase.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean autosampler vial for analysis.

4. GC-ECD Analysis:

-

Injector: Set to a temperature of ~200-250°C.

-

Oven Program: An initial temperature of ~70-90°C, held for 1-2 minutes, followed by a temperature ramp (e.g., 10-20°C/min) to a final temperature of ~150-180°C.

-

Detector (ECD): Set to a temperature of ~250-300°C.

-

Injection: Inject 1-2 µL of the prepared extract onto the GC column.

-

Data Acquisition: Record the chromatogram. Identify the peaks corresponding to this compound and the internal standard based on their retention times, established by running analytical standards.

5. Quantification:

-

Generate a calibration curve by preparing standards of known this compound concentrations and processing them in the same manner as the unknown samples.

-

Calculate the peak area ratio of this compound to the internal standard for both the standards and the samples.

-

Plot the peak area ratio versus concentration for the standards to create the calibration curve.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

Conclusion

This compound is unequivocally the principal active metabolite responsible for the sedative-hypnotic effects of chloral hydrate. Its formation via alcohol dehydrogenase, its pharmacokinetic profile characterized by a half-life of 8-13 hours, and its mechanism of action centered on the potentiation of GABA-A receptors are all well-established. For researchers, a thorough understanding of these properties, coupled with robust analytical methods like GC-ECD, is fundamental for conducting accurate preclinical and clinical studies involving chloral hydrate or for investigating the broader class of sedative-hypnotic agents. The quantitative data and protocols provided in this guide serve as a foundational resource for professionals in pharmacology and drug development.

References

- 1. grokipedia.com [grokipedia.com]

- 2. [Chloral hydrate: a hypnotic best forgotten?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an active metabolite of chloral hydrate, modulates tetrodotoxin-resistant Na+ channels in rat nociceptive neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]

- 5. Chloral and Chloral Hydrate - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Chloral hydrate, through biotransformation to dichloroacetate, inhibits maleylacetoacetate isomerase and tyrosine catabolism in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CHLORAL AND CHLORAL HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Metabolism of chloral hydrate in mice and rats after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of chloral hydrate and its metabolites in male human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pulmonary bioactivation of trichloroethylene to chloral hydrate: relative contributions of CYP2E1, CYP2F, and CYP2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 13. Atomistic Model for Simulations of the Sedative Hypnotic Drug 2,2,2-Trichloroethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [The relative bioavailability and pharmacokinetics of chloral hydrate and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic analysis of chloral hydrate and its metabolism in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ANALYTICAL METHODS - Toxicological Profile for Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. Methods for measuring this compound and trichloroacetic acid in blood and urine after exposure to trichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of this compound at therapeutic and overdose levels in blood and urine by electron capture gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Table 7-1, Analytical Methods for Determining Trichloroethylene in Biological Materials - Toxicological Profile for Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to Stain-Free Gel Electrophoresis with Trichloroethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of stain-free gel electrophoresis utilizing trichloroethanol (TCE). This technology offers a rapid and efficient alternative to traditional protein staining methods, enabling immediate visualization of proteins in polyacrylamide gels and facilitating downstream applications.

Core Principles: The Chemistry of Visualization

Stain-free gel electrophoresis with this compound relies on a UV light-induced chemical reaction between TCE and the amino acid tryptophan present in proteins.[1][2][3] When a polyacrylamide gel containing TCE is exposed to ultraviolet (UV) light, the indole ring of tryptophan residues undergoes a covalent modification.[3][4] This reaction results in the formation of a fluorescent adduct that emits a visible blue-green light (around 500 nm) when excited by UV light, allowing for the direct visualization of protein bands without the need for staining and destaining steps.[5][6] The entire process, from the end of electrophoresis to visualization, can be completed in under five minutes.[1][2]

The intensity of the fluorescence is directly proportional to the amount of tryptophan in the protein, which allows for quantitative analysis.[5][7] While tryptophan is the primary target, some evidence suggests that tyrosine residues may also contribute to the fluorescent signal to a lesser extent.[4] This covalent modification is minimal and generally does not interfere with downstream applications such as Western blotting or mass spectrometry.[3][8]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow of stain-free gel electrophoresis and the simplified signaling pathway of the TCE-protein reaction.

Quantitative Data Summary

The stain-free method using this compound offers comparable or superior performance to traditional Coomassie Brilliant Blue (CBB) staining in several key aspects.

| Parameter | Stain-Free (TCE) | Coomassie Brilliant Blue (CBB) | Reference(s) |

| Limit of Detection (LOD) | 0.2 - 5 ng | 6 - 50 ng | [3][9] |

| Linear Dynamic Range | 10 - 80 µg (total protein) | More limited | [9] |

| Time to Visualization | < 5 minutes | Hours (including staining and destaining) | [1][2] |

| Reproducibility | Higher (smaller coefficients of variation) | Lower | [3][9] |

Detailed Experimental Protocols

I. Preparation of TCE-Containing Polyacrylamide Gels

This protocol is adapted for standard Laemmli gel chemistry.[10]

A. Reagents and Materials:

-

30% Acrylamide/Bis-acrylamide solution (29:1 or 37.5:1)

-

1.5 M Tris-HCl, pH 8.8 (for resolving gel)

-

0.5 M Tris-HCl, pH 6.8 (for stacking gel)

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

2,2,2-Trichloroethanol (TCE)

-

10% (w/v) Ammonium Persulfate (APS) (prepare fresh)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Deionized water

-

Gel casting apparatus

B. Resolving Gel (Example for two 12% gels):

-

In a conical tube, combine the following:

-

Deionized water: 6.6 mL

-

1.5 M Tris-HCl, pH 8.8: 5.0 mL

-

30% Acrylamide/Bis-acrylamide: 8.0 mL

-

10% SDS: 200 µL

-

This compound (TCE): 100 µL (for a final concentration of 0.5% v/v)

-

-

Gently mix the solution. Degassing for 10-15 minutes is recommended but not essential.[10]

-

To initiate polymerization, add:

-

10% APS: 100 µL

-

TEMED: 10 µL

-

-

Immediately mix and pour the resolving gel into the casting apparatus, leaving space for the stacking gel.

-

Overlay with isopropanol or water to ensure a flat surface.

-

Allow the gel to polymerize for approximately 30-45 minutes at room temperature.[10]

C. Stacking Gel (Example for two gels):

-

In a separate tube, combine:

-

Deionized water: 6.1 mL

-

0.5 M Tris-HCl, pH 6.8: 2.5 mL

-

30% Acrylamide/Bis-acrylamide: 1.3 mL

-

10% SDS: 100 µL

-

-

After the resolving gel has polymerized, pour off the overlay.

-

To initiate polymerization of the stacking gel, add:

-

10% APS: 50 µL

-

TEMED: 10 µL

-

-

Immediately mix, pour the stacking gel on top of the resolving gel, and insert the combs.

-

Allow the stacking gel to polymerize for at least 30 minutes.

II. Electrophoresis and Visualization

A. Sample Preparation and Electrophoresis:

-

Prepare protein samples in standard Laemmli sample buffer.

-

Load samples into the wells of the polymerized gel.

-

Perform electrophoresis using standard Tris-glycine running buffer and appropriate voltage conditions (e.g., 120-150 V).[10] The presence of TCE in the gel does not significantly alter migration patterns.[1]

B. UV Activation and Imaging:

-

Following electrophoresis, carefully remove the gel from the casting plates. There is no need for a fixation step.

-

Place the gel directly on a UV transilluminator (300 nm is effective).[1][2]

-

Activate the gel by exposing it to UV light for 1 to 5 minutes.[10] The optimal time may vary depending on the protein concentration and UV source.

-

Capture the fluorescent image using a gel documentation system. A blue-green emission filter (~500 nm) can enhance detection.[5][6]

Downstream Applications

A significant advantage of the stain-free TCE method is its compatibility with subsequent analytical techniques.

-

Western Blotting: The covalent modification of tryptophan is minimal and does not interfere with antibody binding.[3] Proteins can be transferred to a membrane (PVDF or nitrocellulose) using standard protocols after UV activation and imaging.[10] The fluorescent signal also transfers to the membrane, allowing for a quick assessment of transfer efficiency.[10]

-

Mass Spectrometry: Proteins visualized with TCE are compatible with identification by MALDI-TOF and LC-MS/MS.[7][8] The low stoichiometry of the tryptophan modification generally does not require special considerations during database searches.[8]

Conclusion

Stain-free gel electrophoresis with this compound offers a robust, rapid, and sensitive method for protein visualization. By eliminating the time-consuming staining and destaining steps, it significantly streamlines the experimental workflow. Its quantitative capabilities and compatibility with downstream applications make it a valuable tool for researchers in various fields, including basic science and drug development.

References

- 1. ehu.eus [ehu.eus]

- 2. Visible fluorescent detection of proteins in polyacrylamide gels without staining [pubmed.ncbi.nlm.nih.gov]

- 3. bioradiations.com [bioradiations.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescent Protein Visualization Immediately After Gel Electrophoresis Using an In-Gel this compound Photoreaction with Tryptophan | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of this compound visualized proteins from two-dimensional polyacrylamide gels by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bioradiations.com [bioradiations.com]

- 10. researchgate.net [researchgate.net]

The Photochemical Interaction of Trichloroethanol with Amino Acids Under UV Light: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the photochemical interaction between trichloroethanol (TCE) and amino acids upon exposure to ultraviolet (UV) light. This reaction has found significant application in molecular biology, particularly for the fluorescent labeling and quantification of proteins. While the term "cross-linking" is often associated with photochemical modifications of proteins, the available scientific literature indicates that the primary interaction of TCE with amino acids under UV light is a covalent modification (labeling) of individual amino acid residues , rather than the formation of covalent bonds between two or more amino acid residues (cross-linking).

The most significant and well-documented reaction occurs with the aromatic amino acid tryptophan , and to a lesser extent with tyrosine . Other amino acids, such as glycine and phenylalanine, do not appear to react with TCE under these conditions.[1] This guide will delve into the specifics of these interactions, presenting available quantitative data, detailed experimental protocols, and a proposed reaction mechanism.

Core Interaction: Photochemical Labeling of Tryptophan and Tyrosine

The fundamental principle of the interaction lies in the UV-induced excitation of the aromatic rings of tryptophan and tyrosine. In the presence of TCE, this excited state leads to a covalent modification of the amino acid side chain, resulting in the formation of a new, fluorescent product. This phenomenon is the basis for "stain-free" protein visualization techniques in polyacrylamide gel electrophoresis (PAGE).[2][3]

Quantitative Data

While precise quantum yields and reaction kinetics for the specific photochemical reaction between this compound and free amino acids are not extensively documented in the literature, quantitative data is available for protein quantification assays that utilize this reaction. This data provides insights into the efficiency and sensitivity of the labeling process.

| Parameter | Value | Amino Acid(s) | Application Context |

| Excitation Wavelength (λex) | 310 nm | Tryptophan & Tyrosine | Protein Quantification Assay[3][4] |

| Emission Wavelength (λem) | 450 nm | Tryptophan & Tyrosine | Protein Quantification Assay[3][4] |

| Fluorescence Emission | ~500 nm (blue-green) | Tryptophan | In-gel Protein Visualization[2] |

| Assay Sensitivity (100 µL) | 10.5 µg | Tryptophan & Tyrosine | Protein Quantification Assay[4][5] |

| Assay Linear Range (100 µL) | up to at least 200 µg | Tryptophan & Tyrosine | Protein Quantification Assay[4][5] |

| Assay Sensitivity (20 µL) | 8.7 µg | Tryptophan & Tyrosine | Protein Quantification Assay[5] |

| Assay Linear Range (20 µL) | up to 100 µg | Tryptophan & Tyrosine | Protein Quantification Assay[5] |

Experimental Protocols

In-Gel Protein Visualization using this compound

This protocol is adapted from established methods for "stain-free" visualization of proteins in polyacrylamide gels.[2][6]

Materials:

-

Acrylamide/bis-acrylamide solution

-

Tris-HCl buffer

-

Sodium dodecyl sulfate (SDS)

-

Ammonium persulfate (APS)

-

Tetramethylethylenediamine (TEMED)

-

2,2,2-Trichloroethanol (TCE)

-

Protein sample

-

UV transilluminator (300-312 nm)

Procedure:

-

Gel Preparation: Prepare the polyacrylamide gel solution as per standard protocols (e.g., Laemmli). Before adding APS and TEMED to initiate polymerization, add TCE to the resolving gel solution to a final concentration of 0.5% (v/v).[7]

-

Electrophoresis: Cast the gel and run the protein samples using standard SDS-PAGE procedures.

-

Visualization: After electrophoresis, remove the gel from the cassette and place it directly on a UV transilluminator.

-

Imaging: The fluorescent protein bands will become visible within 1-5 minutes of UV exposure.[6] Image the gel using a suitable gel documentation system.

Protocol for Photochemical Reaction of Free Amino Acids with TCE and Analysis

This protocol provides a framework for studying the direct interaction between free amino acids and TCE in solution.

Materials:

-

Tryptophan and Tyrosine solutions (e.g., 1 mM in phosphate buffer, pH 7.4)

-

2,2,2-Trichloroethanol (TCE) solution (e.g., 10% v/v in the same buffer)

-

Quartz cuvettes or UV-transparent microplate

-

UV lamp (e.g., medium-wave UV lamp)[8]

-

Spectrofluorometer

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mass Spectrometer (MS)

Procedure:

-

Sample Preparation: In a quartz cuvette, mix the amino acid solution with the TCE solution. A typical final concentration for TCE might be 0.5-1% (v/v). Prepare a control sample without TCE.

-

UV Irradiation: Expose the sample to UV light for a defined period (e.g., 5-15 minutes). The distance from the lamp and the irradiation time should be optimized and kept consistent.

-

Fluorescence Spectroscopy: Measure the fluorescence emission spectrum of the irradiated sample (e.g., excitation at 310 nm, emission scan from 350-600 nm) to confirm the formation of the fluorescent photoproduct.[3]

-

HPLC Separation: Analyze the reaction mixture by reverse-phase HPLC to separate the unreacted amino acid from the photoproduct(s). A gradient of water and acetonitrile with a small amount of formic acid is a common mobile phase for separating amino acid derivatives.

-

Mass Spectrometry Analysis: Couple the HPLC to a mass spectrometer to determine the mass of the photoproduct(s) and to obtain fragmentation data for structural elucidation. The low stoichiometry of the labeling may not require including the modification in database searches for protein identification.[6]

Reaction Mechanism and Visualization

The proposed photochemical reaction of this compound with tryptophan involves the UV excitation of the indole ring of tryptophan. This excited state is thought to react with TCE, leading to the formation of a modified indole ring. While the precise structure of the fluorescent photoproduct is not definitively established, a plausible mechanism involves the formation of a formyl group on the indole ring.[9][10][11]

Proposed Photochemical Reaction Pathway

Caption: Proposed pathway for the UV-induced reaction of Tryptophan with TCE.

Experimental Workflow for Analysis

Caption: Workflow for the analysis of TCE-amino acid photoreaction products.

Conclusion

The interaction of this compound with amino acids under UV light is a valuable tool for researchers, primarily for the fluorescent labeling of tryptophan and tyrosine residues in proteins. This guide has outlined the fundamental aspects of this photochemical reaction, including the available quantitative data, detailed experimental protocols for both in-gel visualization and in-solution analysis, and a proposed reaction mechanism. It is important to reiterate that the current body of evidence supports a labeling or modification reaction rather than a cross-linking reaction. Future research may provide more detailed insights into the precise structure of the photoproducts and the quantum efficiency of the reaction, further enhancing the utility of this technique in protein science and drug development.

References

- 1. Protein quantification and visualization via ultraviolet-dependent labeling with 2,2,2-trichloroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescent Protein Visualization Immediately After Gel Electrophoresis Using an In-Gel this compound Photoreaction with Tryptophan | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. cris.bgu.ac.il [cris.bgu.ac.il]

- 5. Protein quantification and visualization via ultraviolet-dependent labeling with 2,2,2-trichloroethanol. | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Selective photochemical modification by this compound of tryptophan residues in proteins with a high tyrosine-to-tryptophan ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The light-induced reactions of tryptophan with halocompounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Excited state photoreaction between the indole side chain of tryptophan and halocompounds generates new fluorophores and unique modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Trichloroethanol Protein Staining: A Rapid, In-Gel Method for SDS-PAGE Analysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Visualizing proteins in polyacrylamide gels following electrophoresis is a fundamental step in many biochemical and molecular biology workflows. Trichloroethanol (TCE) staining offers a rapid and efficient alternative to traditional methods like Coomassie Brilliant Blue (CBB) and silver staining. This technique involves incorporating TCE into the resolving gel during casting. Upon exposure to ultraviolet (UV) light after electrophoresis, a fluorescent reaction occurs between TCE and tryptophan residues within the proteins, allowing for their immediate visualization. This method eliminates the need for fixing, staining, and destaining steps, significantly reducing hands-on time and exposure to hazardous chemicals.

Principle of this compound Staining

The mechanism of TCE staining is based on a UV-light-induced chemical reaction.[1][2] this compound, when present in the polyacrylamide gel matrix, reacts with the indole ring of tryptophan residues in the proteins upon activation by UV light (typically at 300 nm).[3][4] This modification results in a fluorescent adduct that emits a visible blue-green light at approximately 500 nm, allowing for the detection of the protein bands.[1][2] Consequently, the intensity of the fluorescence is proportional to the number of tryptophan residues in the protein, which generally correlates with the total amount of protein.[3]

Advantages and Disadvantages

Advantages:

-

Speed: Protein visualization can be achieved in under 5 minutes after electrophoresis, as no fixing, staining, or destaining is required.[1][2][4]

-

Simplicity: The protocol is straightforward, primarily involving the addition of TCE to the resolving gel mix.

-

Sensitivity: For some proteins, TCE staining is slightly more sensitive than standard CBB staining, with a detection limit as low as 0.2 µg for typical globular proteins.[4] For proteins rich in tryptophan, the detection limit can be as low as 20 ng.[1]

-

Compatibility: The staining is compatible with downstream applications such as Western blotting, mass spectrometry, and autoradiography.[4]

-

Reversibility (in effect): As it is a "stain-free" in-gel method, the gel can subsequently be stained with CBB or other stains if desired.[4]

Disadvantages:

-

Tryptophan Dependency: The primary limitation is its absolute requirement for tryptophan residues. Proteins that lack tryptophan will not be detected.[5]

-

Linear Dynamic Range: While useful for many applications, its linear dynamic range may be narrower than some fluorescent dyes like SYPRO Ruby.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of TCE protein staining in comparison to other common methods.

| Feature | This compound (TCE) Staining | Coomassie Brilliant Blue (CBB) R-250 | Silver Staining |

| Detection Limit | ~0.2 µg (typical proteins); ~20 ng (tryptophan-rich proteins)[1][4] | ~0.1 - 0.5 µg | ~0.5 - 2 ng[6] |

| Linear Dynamic Range | 0.2 - 2.0 µg (for typical proteins)[1] | Moderate | Narrow[7] |

| Staining Time | < 5 minutes (UV activation)[2][4] | 1 - 12 hours (including destaining) | 1 - 2 hours |

| Mass Spectrometry Compatibility | High | Moderate | Low (protocol dependent)[7] |

| Tryptophan Dependent | Yes | No | No |

Experimental Protocols

Materials

-

Acrylamide/Bis-acrylamide solution (e.g., 30% or 40%)

-

Tris-HCl buffers for resolving and stacking gels

-

Sodium Dodecyl Sulfate (SDS)

-

2,2,2-Trichloroethanol (TCE)

-

Ammonium persulfate (APS), 10% (w/v) solution (prepare fresh)

-

Tetramethylethylenediamine (TEMED)

-

Protein samples and protein ladder

-

SDS-PAGE running buffer

-

UV transilluminator (300 nm)

-

Gel imaging system

Protocol for Casting SDS-PAGE Gels with this compound

This protocol is for a standard 1.0 mm thick mini-gel. Volumes should be adjusted for different gel sizes.

1. Resolving Gel Preparation (e.g., 12% Acrylamide):

-

In a 15 mL conical tube, combine the following reagents:

-

3.3 mL deionized water

-

2.5 mL 1.5 M Tris-HCl, pH 8.8

-

100 µL 10% (w/v) SDS

-

4.0 mL 30% Acrylamide/Bis-acrylamide solution

-

50 µL 2,2,2-Trichloroethanol (for a final concentration of 0.5% v/v)[1]

-

-

Gently mix the components.

-

Add 50 µL of fresh 10% (w/v) APS and 5 µL of TEMED.

-

Immediately and gently swirl to mix, then pour the solution into the gel casting apparatus, leaving sufficient space for the stacking gel.

-

Overlay the resolving gel with a thin layer of water or isopropanol to ensure a flat surface.

-

Allow the gel to polymerize for approximately 30-45 minutes at room temperature.

2. Stacking Gel Preparation (e.g., 4% Acrylamide):

-

In a separate tube, combine the following:

-

1.5 mL deionized water

-

0.5 mL 0.5 M Tris-HCl, pH 6.8

-

25 µL 10% (w/v) SDS

-

0.5 mL 30% Acrylamide/Bis-acrylamide solution

-

-

Gently mix the components.

-

Add 25 µL of fresh 10% (w/v) APS and 2.5 µL of TEMED.

-

Immediately and gently swirl to mix.

-

Pour off the overlay from the polymerized resolving gel and add the stacking gel solution.

-

Insert the comb and allow the stacking gel to polymerize for at least 30 minutes.

Protein Electrophoresis and Visualization

-

Assemble the gel in the electrophoresis apparatus and fill the reservoirs with SDS-PAGE running buffer.

-

Load protein samples and a protein ladder into the wells.

-

Run the gel at an appropriate voltage until the dye front reaches the bottom of the gel.

-

After electrophoresis is complete, carefully remove the gel from the casting plates.

-

Immediately place the gel on a 300 nm UV transilluminator.[4]

-

Activate the gel with UV light for 1 to 5 minutes. Protein bands will become fluorescent.[8]

-

Capture the image using a gel documentation system equipped with a UV-compatible camera and appropriate filters.

Visualizations

Caption: Experimental workflow for TCE protein staining.

Caption: Mechanism of TCE-tryptophan photoreaction.

References

- 1. ehu.eus [ehu.eus]

- 2. Fluorescent Protein Visualization Immediately After Gel Electrophoresis Using an In-Gel this compound Photoreaction with Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Visible fluorescent detection of proteins in polyacrylamide gels without staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-rad.com [bio-rad.com]

- 8. researchgate.net [researchgate.net]

Application Note: Preparation and Use of Trichloroethanol-Containing Gels for Rapid, Stain-Free Protein Visualization

Audience: Researchers, scientists, and drug development professionals.